molecular formula C12H23NO3 B2552609 tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate CAS No. 1206830-71-8

tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate

Cat. No. B2552609
M. Wt: 229.32
InChI Key: SQOMPUDOUGDJPH-SECBINFHSA-N
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Description

The compound tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate is a derivative of piperidine, which is a six-membered heterocyclic compound containing nitrogen. Piperidine derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of piperidine derivatives can involve various strategies, including nucleophilic substitution, oxidation, halogenation, and elimination reactions. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, was synthesized through a four-step process starting from piperidin-4-ylmethanol . Similarly, the synthesis of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate involved the use of 1H NMR, 13C NMR, MS, and FT-IR techniques, followed by X-ray diffraction for structural evaluation .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be confirmed using spectroscopic methods such as FT-IR, 1H & 13C NMR, and LCMS, as well as single-crystal X-ray diffraction analysis. For example, the structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was confirmed to be linear with a fully extended conformation . The crystal structure of related compounds can adopt different architectures, such as two-dimensional zig-zag or L-shaped structures, stabilized by various intermolecular interactions .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including allylation, as seen in the synthesis of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . These reactions are crucial for the preparation of diverse piperidine derivatives that can serve as synthons for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be studied using computational methods such as density functional theory (DFT). For instance, the molecular electrostatic potential and frontier molecular orbitals of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate were analyzed to understand its reactivity . Additionally, the thermal stability and crystal packing of these compounds can be characterized using thermal and X-ray analyses .

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • Intermediate in Crizotinib Synthesis : D. Kong et al. (2016) reported on the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material. This compound is an important intermediate in the synthesis of crizotinib, a drug used in cancer treatment. The synthesis process achieved a total yield of 49.9% D. Kong, Yuxing Zhang, et al., 2016.

  • Key Intermediate of Vandetanib : Min Wang et al. (2015) synthesized tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in the synthesis of Vandetanib, an anticancer drug. The synthesis route involved acylation, sulfonation, and substitution, with a total yield of 20.2% Min Wang, Wenhui Wang, et al., 2015.

Structural and Molecular Studies

  • X-ray Crystallography : C. Didierjean et al. (2004) conducted x-ray studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its reduced form to reveal the molecular structure and orientation of the isobutyl side chain. These compounds demonstrate significant molecular packing driven by strong hydrogen bonds C. Didierjean, J. Marin, et al., 2004.

Synthesis Techniques and Optimization

  • Stereoselective Synthesis : A. I. Moskalenko and V. Boev (2014) explored the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, highlighting the versatility of tert-butyl 4-oxopiperidine-1-carboxylate derivatives in producing stereochemically homogeneous N-Boc piperidine derivatives. This study emphasizes the importance of such compounds in the synthesis of complex organic molecules A. I. Moskalenko, V. Boev, 2014.

Applications in Drug Synthesis

  • Triple Reuptake Inhibitor Synthesis : M. Yamashita et al. (2015) investigated the synthesis of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine monohydrochloride, a compound with a unique stereochemical center, crucial for the synthesis of triple reuptake inhibitors used in psychiatric medications. The synthesis involved lipase-catalyzed kinetic resolution and asymmetric hydrogenation, showcasing the compound's relevance in medicinal chemistry M. Yamashita, Naohiro Taya, et al., 2015.

properties

IUPAC Name

tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOMPUDOUGDJPH-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCN(CC1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate

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